molecular formula C19H16N2O3 B3921828 2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3921828
M. Wt: 320.3 g/mol
InChI Key: JPQOYRKYFZSANE-UHFFFAOYSA-N
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Description

2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both indole and isoindole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12(17(22)20-11-10-13-6-2-5-9-16(13)20)21-18(23)14-7-3-4-8-15(14)19(21)24/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQOYRKYFZSANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The isoindole moiety can be introduced through a series of cyclization reactions involving appropriate precursors . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, which can further undergo functionalization for various applications.

Scientific Research Applications

2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The isoindole structure may also contribute to its activity by interacting with different enzymes or proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar compounds include other indole and isoindole derivatives, such as:

What sets 2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione apart is its unique combination of indole and isoindole moieties, which provides a distinct set of chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

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